Cas no 1196474-59-5 (4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative featuring a formyl functional group and a methoxy substituent on the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling efficient aryl-aryl bond formation. The presence of the dioxaborolane moiety enhances handling and shelf-life compared to free boronic acids. Its electron-rich methoxy group can influence reactivity in subsequent transformations, making it valuable in pharmaceutical and materials science applications. The product is typically supplied as a crystalline solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
1196474-59-5 structure
Product Name:4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No:1196474-59-5
MF:C14H19BO4
MW:262.109264612198
CID:2114463
PubChem ID:58333225
Update Time:2025-10-28

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzaldehyde
    • BHVITNGNLKRLIF-UHFFFAOYSA-N
    • (2-Formyl-5-methoxyphenyl)boronic acid pinacol ester
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-methoxybenzaldehyde
    • 4-methoxy-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • CS-0356713
    • DA-39247
    • Z2050000146
    • starbld0019706
    • 1196474-59-5
    • SCHEMBL1135193
    • 4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • EN300-12638134
    • MFCD16658743
    • 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Inchi: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-8-11(17-5)7-6-10(12)9-16/h6-9H,1-5H3
    • InChI Key: BHVITNGNLKRLIF-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C=CC=2C=O)OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 262.1376392g/mol
  • Monoisotopic Mass: 262.1376392g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>

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4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1196474-59-5)4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Order Number:A996150
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:16
Price ($):191.0/436.0
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4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature

Additional information on 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Introduction to 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 1196474-59-5)

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its versatile applications. This compound, identified by the CAS number 1196474-59-5, is a derivative of benzaldehyde featuring a methoxy group and a boronic ester moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The boronic ester component in this compound is particularly noteworthy, as it serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids or esters and aryl or vinyl halides. This capability has made 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde an indispensable tool in the construction of biaryl structures, which are prevalent in many biologically active compounds.

Recent advancements in medicinal chemistry have highlighted the importance of tetramethyl-substituted dioxaborolanes due to their enhanced stability and reduced reactivity with unwanted side products. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound contributes to its robustness, making it an ideal candidate for high-throughput screening and library synthesis. Such stability is critical when dealing with sensitive intermediates that require precise control during synthetic transformations.

In the realm of drug discovery, 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been explored as a precursor for various pharmacophores. For instance, its structural framework can be modified to yield derivatives with potential antimicrobial and anti-inflammatory properties. The methoxy group provides a site for further functionalization via nucleophilic aromatic substitution or other electrophilic aromatic reactions, allowing chemists to tailor the molecule for specific biological targets.

The compound's utility extends beyond pharmaceutical applications. In materials science, particularly in the development of organic electronics and photovoltaic materials, boronic esters play a pivotal role due to their ability to form stable conjugated systems. The benzaldehyde core can be incorporated into polymers or small molecules designed for optoelectronic properties. The methoxy group further enhances solubility and processability of these materials under various conditions.

Recent studies have also demonstrated the application of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in flow chemistry systems. These systems offer advantages such as improved reaction control and scalability compared to traditional batch processing. By leveraging flow chemistry techniques with this intermediate, researchers can achieve higher yields and purities while minimizing waste generation—a critical consideration in sustainable chemistry practices.

The synthesis of this compound typically involves the reaction of methyl 4-formate with a Grignard reagent followed by protection with a boronic ester. The use of tetramethyl-substituted dioxaborolanes ensures compatibility with palladium-catalyzed cross-coupling reactions without interfering with other functional groups present in the molecule. This synthetic pathway underscores the importance of choosing appropriate protecting groups to facilitate multiple steps without compromising overall yield or selectivity.

In conclusion, 4-Methoxy-2-(4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) benzaldehyde ( CAS No . 1196474 -59 -5) represents a significant advancement in synthetic organic chemistry . Its versatility as an intermediate has opened new avenues for drug discovery , material science , and sustainable chemical processes . As research continues to uncover novel applications for this compound , its importance is likely to grow further , solidifying its role as a cornerstone in modern chemical synthesis .

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(CAS:1196474-59-5)4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
A996150
Purity:99%/99%
Quantity:250mg/1g
Price ($):191.0/436.0
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